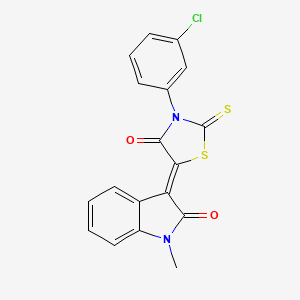

(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Descripción

Propiedades

IUPAC Name |

(5Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O2S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(18(24)25-15)11-6-4-5-10(19)9-11/h2-9H,1H3/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFELWLRXGAQDGI-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazolidinone core linked to an indoline moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

Synthesis

The synthesis of (Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 1-methyl-2-oxoindoline and thiazolidine derivatives. This method allows for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The compound demonstrated low micromolar IC50 values, indicating potent cytostatic activity comparable to established chemotherapeutics such as melphalan. The most active derivatives were noted for their ability to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation.

Antimicrobial Activity

In addition to anticancer properties, (Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one has shown promising antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

These findings indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

The mechanism by which (Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to increased apoptosis.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways in microorganisms.

- Modulation of Signaling Pathways : Preliminary studies suggest that it may modulate pathways involved in inflammation and cellular stress responses.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using murine models with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone, supporting its potential as an effective therapeutic agent.

Case Study Summary

Study Design : Mice were implanted with HeLa cells and treated with varying doses of the compound.

Results :

- Control Group Tumor Size : Average 150 mm³

- Treatment Group Tumor Size : Average 70 mm³ at highest dose (50 mg/kg)

This significant reduction highlights the therapeutic potential of (Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one in cancer therapy.

Comparación Con Compuestos Similares

Structural Implications :

- Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group in the target compound may enhance electrophilicity compared to analogs with hydroxyl or methoxy substituents ().

- Planarity and Conjugation : The Z-configuration at the exocyclic double bond (common in analogs) facilitates π-conjugation, critical for bioactivity ().

Characterization:

- Spectroscopy : $^1$H-NMR signals for aromatic protons in analogs appear at 6.94–8.75 ppm (). The absence of NH$2$ or CH$2$ protons in rhodanine derivatives (4–6 ppm) confirms condensation ().

- Crystallography : SHELXL and WinGX/ORTEP software () are widely used for resolving anisotropic displacement parameters in analogs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

Thiazolidinone core formation : Condensation of thioamide derivatives with aldehydes under acidic conditions (e.g., acetic acid/sodium acetate) .

Substituent introduction : Reaction of intermediates with chlorophenyl and indolinone moieties via Knoevenagel condensation, requiring temperature control (60–80°C) and catalysts like piperidine .

- Optimization : Use HPLC to monitor reaction progress and adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield (reported 40–70% in analogs) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Techniques :

- NMR spectroscopy : Confirm Z-configuration via coupling constants (e.g., for olefinic protons) and substituent integration .

- X-ray crystallography : Resolve crystal packing and verify stereochemistry using SHELXL for refinement .

- HPLC-MS : Assess purity (>95%) and detect byproducts from incomplete cyclization .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC determination .

- Antimicrobial : Disk diffusion assays using Gram-positive/negative bacterial strains .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing IC values to reference inhibitors .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Approach :

- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF) to modulate binding affinity .

- Scaffold hopping : Introduce fused heterocycles (e.g., pyrazole) to improve solubility and reduce cytotoxicity .

- SAR studies : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) and validate via SPR .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Analysis :

- Meta-analysis : Compare IC values across studies, accounting for assay conditions (e.g., serum concentration, cell passage number) .

- Proteomic profiling : Identify off-target interactions via affinity chromatography-MS to explain divergent results .

- Structural analogs : Test derivatives with incremental modifications to isolate pharmacophoric groups responsible for activity .

Q. How can computational modeling guide the design of stable polymorphs for crystallographic studies?

- Workflow :

Conformational analysis : Use Gaussian DFT to predict low-energy conformers and intermolecular interactions .

Crystal packing prediction : Employ Mercury (CCDC) to simulate lattice parameters and compare with experimental XRD data .

Solvent screening : Test high-boiling solvents (e.g., DMSO) to grow single crystals suitable for ORTEP-3 visualization .

Q. What are common pitfalls in synthesizing the Z-isomer, and how can they be mitigated?

- Challenges :

- Isomerization : Thermal or photochemical E/Z isomerization during reflux. Mitigate by using dark conditions and low-temperature workup .

- Byproduct formation : Competing Michael adducts during condensation. Add molecular sieves to absorb excess aldehydes .

- Validation : Use NOESY NMR to confirm spatial proximity of substituents in the Z-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.